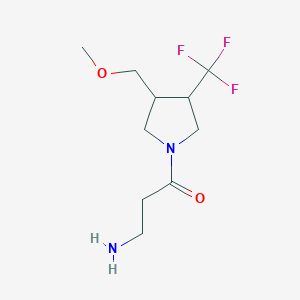

3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-17-6-7-4-15(9(16)2-3-14)5-8(7)10(11,12)13/h7-8H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTPZHHXGDLYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(CC1C(F)(F)F)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : 3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one ()

- Structural Difference : Hydroxymethyl (-CH₂OH) replaces methoxymethyl (-CH₂OCH₃).

- Metabolic Stability: The hydroxyl group is prone to glucuronidation or sulfation, shortening half-life compared to the methoxy variant .

- Molecular Weight : 240.22 g/mol (vs. ~254.25 g/mol for the methoxymethyl analog, estimated).

Compound B : (3R)-3-Amino-1-[(3S)-4-(4-amino-8-fluoro-6,7-dimethoxyquinazolin-2-yl)-3-propylpiperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one ()

- Structural Difference : A quinazolinyl-piperazine moiety replaces the pyrrolidine ring.

- Impact :

- Potency : Exhibits an IC₅₀ of 60.0 nM for complement factor D inhibition, suggesting strong target engagement.

- Selectivity : The extended aromatic system may improve selectivity for specific enzymatic pockets.

- Key Feature : The CF₃ group on the phenyl ring enhances hydrophobic interactions, analogous to the CF₃ on pyrrolidine in the target compound .

Compound C : 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one ()

- Structural Difference: A dimethylaminophenyl group replaces the CF₃-substituted pyrrolidine.

- Impact: Electronic Effects: The dimethylamino group introduces strong electron-donating properties, altering charge distribution. Bioavailability: Lower molecular weight (275.39 g/mol) may improve oral absorption compared to the target compound .

Comparative Data Table

Research Findings and Trends

- Role of CF₃ Groups : Both the target compound and Compound B utilize CF₃ for hydrophobic binding and metabolic resistance. This aligns with trends in kinase and protease inhibitor design .

- Methoxy vs. Hydroxy Substituents : Methoxymethyl in the target compound likely improves metabolic stability over Compound A’s hydroxymethyl, as methoxy groups resist first-pass metabolism .

Biological Activity

3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a complex organic compound notable for its unique structural features, including a pyrrolidine ring, an amino group, and methoxymethyl and trifluoromethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities and unique chemical properties.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural elements of the compound enhance its binding affinity, potentially modulating the activity of these targets.

- Enzyme Interaction : The presence of the pyrrolidine ring and amino group may facilitate interactions with various enzymes, impacting their catalytic activities.

- Receptor Modulation : The compound may also bind to specific receptors, influencing signaling pathways critical for cellular functions.

Pharmacological Implications

Research indicates that this compound has potential applications in drug discovery. Its unique chemical modifications improve solubility and bioavailability, making it a candidate for further pharmacological studies.

Data Table: Structural Features and Biological Implications

| Compound Name | Structural Features | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Pyrrolidine ring, amino group, methoxymethyl group, trifluoromethyl group | Modulates enzyme and receptor activity | Drug development, medicinal chemistry |

| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Lacks methoxymethyl group | Different chemical properties | Limited application |

| 3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-y)propan-1-one | Contains hydroxymethyl group | Affects reactivity and solubility | Varying applications |

Study on Binding Affinity

A recent study investigated the binding affinity of this compound to G protein-coupled receptors (GPCRs). The results indicated that the compound exhibits significant interaction with certain GPCR subtypes, suggesting its potential as a therapeutic agent in modulating GPCR-related pathways .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps aimed at optimizing yield and efficiency. Techniques such as continuous flow reactors and the use of catalysts have been explored to enhance reaction conditions.

Comparative Analysis

Comparative studies with similar compounds revealed that the trifluoromethyl and methoxymethyl groups provide distinct advantages in terms of solubility and receptor binding characteristics. This positions this compound as a superior candidate for further development compared to its analogs .

Preparation Methods

Reductive Amination and Alkylation Approaches

- Reductive amination is a common method to introduce amino groups onto ketones or aldehydes. For example, a ketone intermediate bearing the pyrrolidine substituents can be reacted with ammonia or an amine under reducing conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to yield the amino-propanone structure.

- Alkylation of pyrrolidine nitrogen with methoxymethyl halides introduces the methoxymethyl substituent selectively at the nitrogen atom.

- Trifluoromethylation can be achieved using trifluoromethylating reagents such as Togni’s reagent or Ruppert–Prakash reagent, often under metal-catalyzed conditions, to install the trifluoromethyl group at the 4-position of the pyrrolidine ring.

Metal-Free Synthesis of β-Aminoketones

A metal-free approach to β-aminoketones, structurally related to the target compound, involves:

- Reaction of alkynyl ketones with amines under reductive conditions.

- Use of mild reducing agents to convert intermediates to β-aminoketones.

- This method avoids transition metals, potentially reducing impurities and environmental impact.

This approach was demonstrated in the synthesis of analogs such as 3-(dimethylamino)-1-(4-(trifluoromethyl)phenyl)propan-1-one with good yields (around 70-88%) and purity.

Multi-Step Synthesis via Pyrrolidine Intermediates

- Starting from substituted pyrrolidines, the methoxymethyl group can be introduced by reaction with methoxymethyl chloride under basic conditions.

- The trifluoromethyl group introduction typically requires specialized reagents and controlled temperature to ensure regioselectivity.

- The amino-propanone side chain can be attached via nucleophilic substitution or coupling reactions involving activated carboxylic acid derivatives or halides.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methoxymethylation of pyrrolidine N | Methoxymethyl chloride, base (e.g., NaH or K2CO3) | Room temp to 60°C | 4-12 hours | 70-85 | Selective N-alkylation |

| Trifluoromethylation | Togni’s reagent or Ruppert–Prakash reagent, metal catalyst | 0-25°C | 2-6 hours | 60-75 | Regioselective trifluoromethylation |

| Reductive amination | Amine source, NaBH3CN or catalytic hydrogenation | 0-40°C | 12-24 hours | 70-88 | Conversion of ketone to β-aminoketone |

| Purification | Silica gel chromatography or preparative HPLC | N/A | N/A | N/A | To achieve >95% purity |

Analytical and Purification Techniques

- Purification: Silica gel chromatography and preparative high-performance liquid chromatography (prep-HPLC) are standard for isolating the target compound with high purity.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) and high-resolution mass spectrometry (HRMS) confirm the structure and purity.

- Yield optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Summary of Research Findings

- Metal-free reductive amination methods provide efficient routes to β-aminoketones with trifluoromethyl groups, offering environmentally friendly alternatives to metal-catalyzed syntheses.

- Multi-step synthesis involving selective alkylation and trifluoromethylation on pyrrolidine rings is feasible and yields the desired substituted pyrrolidine intermediates for further functionalization.

- Combining these approaches allows the preparation of 3-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one with good yield and high purity, suitable for pharmaceutical or chemical research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.